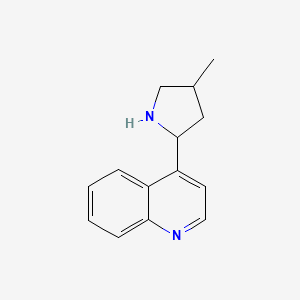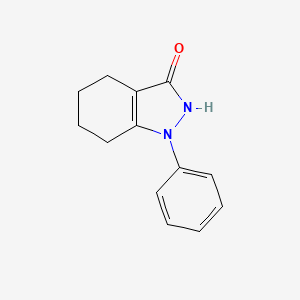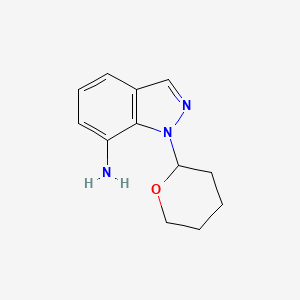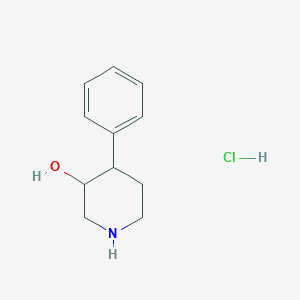
4-(4-Methylpyrrolidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 4-methylpyrrolidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the quinoline core . Green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products:
- Quinoline N-oxides (oxidation)
- Tetrahydroquinoline (reduction)
- Nitroquinoline, halogenated quinoline (substitution)
Scientific Research Applications
4-(4-Methylpyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrrolidin-2-yl)quinoline involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer research, these compounds can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinolone: A derivative with broad-spectrum antibacterial activity.
Isoquinoline: Similar structure but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 4-(4-Methylpyrrolidin-2-yl)quinoline is unique due to the presence of the 4-methylpyrrolidine group, which can enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
CAS No. |
603090-05-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4-(4-methylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C14H16N2/c1-10-8-14(16-9-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3 |
InChI Key |
JFWJREDNZPUZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)






![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)



